molecular formula C21H15NO B3050098 2'-Methylspiro[fluorene-9,1'-isoindol]-3'(2'h)-one CAS No. 23659-76-9

2'-Methylspiro[fluorene-9,1'-isoindol]-3'(2'h)-one

Cat. No. B3050098
CAS RN: 23659-76-9
M. Wt: 297.3 g/mol
InChI Key: YLQKPTJBNIZPSZ-UHFFFAOYSA-N
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Description

2-Methylspiro[fluorene-9,1'-isoindol]-3'(2'h)-one is a chemical compound that has gained interest in scientific research due to its unique properties and potential applications. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential future directions.

Mechanism of Action

The mechanism of action of 2-Methylspiro[fluorene-9,1'-isoindol]-3'(2'h)-one is not fully understood. However, it has been suggested that the compound may act as a charge transport material, facilitating the movement of charges in electronic devices such as OLEDs and solar cells.
Biochemical and Physiological Effects
There is limited research on the biochemical and physiological effects of 2-Methylspiro[fluorene-9,1'-isoindol]-3'(2'h)-one. However, studies have shown that the compound has low toxicity and is biocompatible, making it a potential candidate for biomedical applications.

Advantages and Limitations for Lab Experiments

One advantage of using 2-Methylspiro[fluorene-9,1'-isoindol]-3'(2'h)-one in lab experiments is its high purity and stability. However, one limitation is the limited availability of the compound, which can make it difficult to obtain in large quantities for experiments.

Future Directions

There are several potential future directions for 2-Methylspiro[fluorene-9,1'-isoindol]-3'(2'h)-one research. One possible direction is the development of new synthetic methods to produce the compound more efficiently. Another potential direction is the investigation of the compound's potential use in other electronic devices, such as field-effect transistors. Additionally, further research is needed to understand the compound's mechanism of action and potential biomedical applications.
In conclusion, 2-Methylspiro[fluorene-9,1'-isoindol]-3'(2'h)-one is a unique compound that has shown potential in various scientific research applications. Its synthesis methods have been optimized, and it has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions. Further research is needed to fully understand the compound's properties and potential applications.

Scientific Research Applications

2-Methylspiro[fluorene-9,1'-isoindol]-3'(2'h)-one has shown potential in various scientific research applications. It has been studied for its potential use in organic light-emitting diodes (OLEDs), where it has shown promising properties as a hole-transporting material. It has also been studied for its potential use in organic solar cells, where it has shown high power conversion efficiency.

properties

IUPAC Name

2'-methylspiro[fluorene-9,3'-isoindole]-1'-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15NO/c1-22-20(23)16-10-4-7-13-19(16)21(22)17-11-5-2-8-14(17)15-9-3-6-12-18(15)21/h2-13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLQKPTJBNIZPSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=CC=CC=C2C13C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50298652
Record name 2'-methylspiro[fluorene-9,1'-isoindol]-3'(2'h)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50298652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

23659-76-9
Record name NSC125038
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=125038
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2'-methylspiro[fluorene-9,1'-isoindol]-3'(2'h)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50298652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2'-Methylspiro[fluorene-9,1'-isoindol]-3'(2'h)-one
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2'-Methylspiro[fluorene-9,1'-isoindol]-3'(2'h)-one
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2'-Methylspiro[fluorene-9,1'-isoindol]-3'(2'h)-one
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2'-Methylspiro[fluorene-9,1'-isoindol]-3'(2'h)-one
Reactant of Route 5
2'-Methylspiro[fluorene-9,1'-isoindol]-3'(2'h)-one
Reactant of Route 6
2'-Methylspiro[fluorene-9,1'-isoindol]-3'(2'h)-one

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